molecular formula C19H16Cl2F6N4O2 B2635860 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide CAS No. 685107-55-5

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide

Cat. No.: B2635860
CAS No.: 685107-55-5
M. Wt: 517.25
InChI Key: HHMCNVCIRFWWEY-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinyl ring, followed by the introduction of chloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions. The final step involves the acylation of the amine group to form the acetamido linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide is unique due to its combination of chloro, trifluoromethyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F6N4O2/c20-12-4-10(18(22,23)24)8-30-14(12)6-16(32)28-2-1-3-29-17(33)7-15-13(21)5-11(9-31-15)19(25,26)27/h4-5,8-9H,1-3,6-7H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMCNVCIRFWWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)NCCCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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